molecular formula C11H20O3 B1618770 Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether CAS No. 9041-33-2

Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether

Cat. No. B1618770
CAS RN: 9041-33-2
M. Wt: 200.27 g/mol
InChI Key: DWFDKJJTEDIXMY-UHFFFAOYSA-N
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Description

Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether is a chemical compound that is commonly used as a reactive diluent in epoxy resins . It is a polymer with a molecular structure containing oxirane and mono-2-propenyl ether groups . It is primarily utilized in the production of adhesives, coatings, and sealants for various industrial applications .

Mechanism of Action

Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether is known for its ability to improve the flexibility and toughness of epoxy resins . This suggests that it may interact with the epoxy matrix to modify its mechanical properties.

properties

IUPAC Name

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDKJJTEDIXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C=CCOCC=C.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9041-33-2
Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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